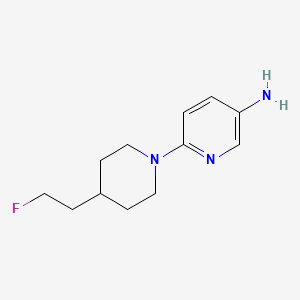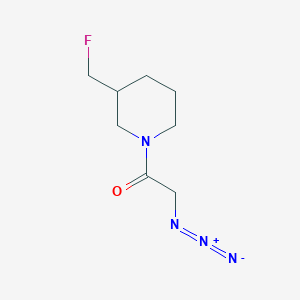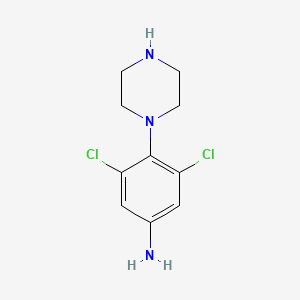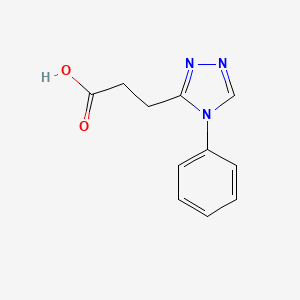![molecular formula C13H19NO2 B1489397 7-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamin CAS No. 2090315-06-1](/img/structure/B1489397.png)
7-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamin
Übersicht
Beschreibung
1-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine, also known as DMBDMA, is a chemical compound that has been studied for its potential applications in the fields of medicine and research. DMBDMA is a member of the benzodiazepine family and is structurally related to diazepam, a commonly used drug for anxiety and other psychiatric disorders. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 1095±006 g/cm3, and it has a predicted boiling point of 3599±420 °C . These properties may influence its bioavailability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low toxicity, which makes it safe for use in research. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has a relatively short half-life, which makes it ideal for use in experiments that require rapid onset and short duration of action. However, one of the major limitations of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not approved for human use, so experiments involving human subjects must be conducted with caution.
Zukünftige Richtungen
The potential applications of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine are vast, and there are many future directions that could be explored. One potential direction is further research into the mechanism of action of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine and its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the biochemical and physiological effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine could be conducted in order to better understand its potential therapeutic applications. Additionally, further research into the solubility of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in aqueous solutions could be conducted in order to make it easier to use in laboratory experiments. Finally, further research into the safety and efficacy of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in humans could be conducted in order to determine its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Die Verbindung wurde in der Kristallographie verwendet, um die Kristallstruktur verwandter Benzo[b][1,4]dioxepin-Derivate zu bestimmen. Diese Studien sind entscheidend für das Verständnis der Molekülgeometrie, Konformation und intermolekularen Wechselwirkungen innerhalb des Kristallgitters, die die physikalischen Eigenschaften und die Reaktivität der Verbindung beeinflussen können .
Therapeutisches Potenzial und Arzneimittelsynthese
Derivate von Benzo[b][1,4]dioxepin haben eine breite Palette biologischer Aktivitäten gezeigt. Die fragliche Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimitteln mit potenziellen antibakteriellen, antifungalen, entzündungshemmenden und Antitumor-Eigenschaften dienen. Dies ist besonders relevant im Zusammenhang mit Imidazol-haltigen Verbindungen, die strukturelle Ähnlichkeiten aufweisen und umfassend auf ihre therapeutischen Anwendungen untersucht wurden .
Optische Datenspeicherung
Verbindungen, die mit Benzo[b][1,4]dioxepin verwandt sind, weisen ein photoreagierendes Verhalten auf, wodurch sie für Anwendungen in der optischen Datenspeicherung geeignet sind. Ihre Fähigkeit, Eigenschaften als Reaktion auf Licht zu ändern, kann genutzt werden, um fortschrittliche Datenspeichersysteme zu entwickeln, die kompakt, schnell und eine hohe Speicherkapazität haben .
Elektronik und Halbleiter
Die Strukturanaloga der Verbindung wurden als n-Typ-Dotierstoffe für Halbleiter in der organischen und gedruckten Elektronik verwendet. Diese Anwendungen sind entscheidend für die Entwicklung neuer elektronischer Geräte, einschließlich organischer Dünnschichttransistoren (OTFTs), die wichtige Komponenten in flexiblen Displays und Solarzellen sind .
Antioxidative und antimikrobielle Anwendungen
Das Gerüst der Verbindung ist für Modifikationen geeignet, was zur Synthese von Schiff-Basen-Liganden und deren Metallkomplexen führt. Diese Komplexe wurden auf ihre antioxidativen und antimikrobiellen Aktivitäten untersucht, die für die Entwicklung neuer Behandlungen von Infektionen und oxidativem Stress-bedingten Erkrankungen wichtig sind .
Materialwissenschaften und Flüssigkristalltechnologie
Aufgrund seiner strukturellen Eigenschaften kann die Verbindung verwendet werden, um Flüssigkristalle zu dotieren, was zur Entwicklung von farbigen Streugeräten beiträgt, die dual responsiv sind. Diese Anwendung ist bedeutsam im Bereich der Materialwissenschaften, wo solche Verbindungen elektrohydrodynamische Instabilitäten auslösen können, was zu neuartigen Displaytechnologien führt .
Biochemische Analyse
Biochemical Properties
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the levels of key metabolites and enzymes.
Molecular Mechanism
At the molecular level, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound may influence cellular signaling pathways by interacting with key signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the localization and accumulation of the compound, which in turn can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-11-5-4-10(7-14-3)6-12(11)16-9-13/h4-6,14H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBYPDYXLOOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)CNC)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)





![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)

